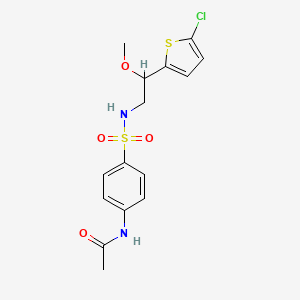

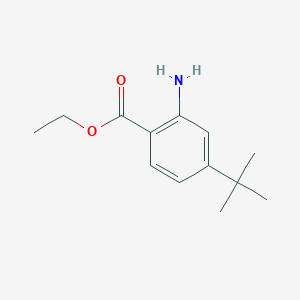

N-(4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)acetamide” is a chemical compound. Unfortunately, there’s limited information available about this specific compound .

Synthesis Analysis

The synthesis of thiophene derivatives, which are part of the compound , has been a topic of interest in recent scientific literature . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to create aminothiophene derivatives .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives have been studied extensively . For instance, dihydrothiophene shows two distinct regioselectivities in acidic or basic media, leading to the formation of different compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)acetamide” are not detailed in the sources I found .Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

A study explored the metabolism of chloroacetamide herbicides (such as acetochlor and metolachlor) in human and rat liver microsomes. This research is relevant for understanding the biochemical pathways and potential environmental and health impacts of chloroacetamide compounds. It highlights the complex metabolic activation pathways that could lead to carcinogenicity, involving the production of DNA-reactive compounds through bioactivation processes (Coleman et al., 2000).

Different Spatial Orientations of Amide Derivatives on Anion Coordination

Another study focused on the structural characteristics of amide derivatives, specifically analyzing the crystal structure and spatial orientation of certain amide compounds. This research could be pertinent to the development of new materials or chemical sensors based on amide functionalities (Kalita & Baruah, 2010).

Chloroacetamide Inhibition of Fatty Acid Synthesis

Investigation into the mode of action of chloroacetamide herbicides like alachlor on fatty acid synthesis in algae offers insights into the biochemical effects of these compounds on non-target organisms. Such studies are crucial for assessing the environmental safety and risks associated with the use of chloroacetamide herbicides (Weisshaar & Böger, 1989).

Cytotoxic Activity of Novel Sulfonamide Derivatives

Research into the cytotoxic activities of novel sulfonamide derivatives, including those related to chloroacetamide structures, sheds light on the potential therapeutic applications of these compounds in treating cancer. This demonstrates the dual nature of chemical research, which can uncover both environmental risks and medical benefits (Ghorab et al., 2015).

Safety and Hazards

properties

IUPAC Name |

N-[4-[[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O4S2/c1-10(19)18-11-3-5-12(6-4-11)24(20,21)17-9-13(22-2)14-7-8-15(16)23-14/h3-8,13,17H,9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLVRDMAUIMEEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

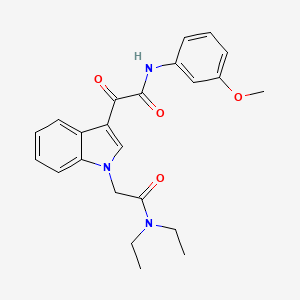

![N-[4-(diethylamino)-2-methylphenyl]-4-isopropyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2464311.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-benzhydrylurea](/img/structure/B2464312.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2464317.png)

![N-(4-fluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2464318.png)

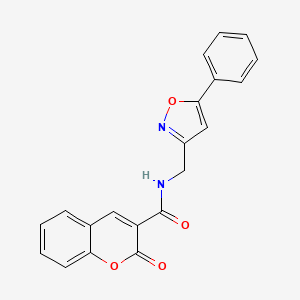

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbutanamide](/img/structure/B2464329.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)

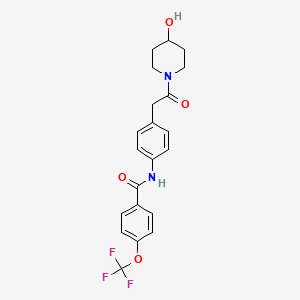

![N-(4-(1,9-dioxa-4-azaspiro[5.5]undecan-4-ylsulfonyl)phenyl)acetamide](/img/structure/B2464334.png)